Cas no 1483-43-8 (4-(Trifluoromethyl)isophthalonitrile)

4-(Trifluoromethyl)isophthalonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(Trifluoromethyl)isophthalonitrile

- 1,3-Benzenedicarbonitrile,4-(trifluoromethyl)-

- 2,4-DICYANOBENZOTRIFLUORIDE

- 4-(trifluoromethyl)benzene-1,3-dicarbonitrile

- 2,4,6-TRIBROMORESORCINOL

- 4-Trifluoromethylbenzene-1,3-dinitirle

- 4-Trifluoromethyl-isophthalonitrile

- 4-(Trifluoromethyl)-1,3-benzenedicarbonitrile

- 4-Trifluoromethylisophthalonitrile

- 4-TrifluoroMethylbenzene-1,3-dinitrile

- 1,3-Benzenedicarbonitrile, 4-(trifluoromethyl)-

- (4-Aminomethyl-biphenyl-3-yl)carbamicacidbenzylesterhydrochloride

- DTXSID90659324

- MFCD09839224

- AM61781

- SCHEMBL5203682

- 1483-43-8

- AKOS006328783

- FT-0659531

- A21362

- WPRVYAKAXNCOKR-UHFFFAOYSA-N

-

- MDL: MFCD09839224

- インチ: InChI=1S/C9H3F3N2/c10-9(11,12)8-2-1-6(4-13)3-7(8)5-14/h1-3H

- InChIKey: WPRVYAKAXNCOKR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C#N)C#N)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 196.02500

- どういたいしつりょう: 196.025

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 47.6A^2

じっけんとくせい

- 密度みつど: 1.37

- ふってん: 261 ºC

- フラッシュポイント: 112 ºC

- 屈折率: 1.487

- PSA: 47.58000

- LogP: 2.44876

4-(Trifluoromethyl)isophthalonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019149556-1g |

4-(Trifluoromethyl)isophthalonitrile |

1483-43-8 | 95% | 1g |

313.60 USD | 2021-06-15 | |

| Crysdot LLC | CD12140276-1g |

4-(Trifluoromethyl)isophthalonitrile |

1483-43-8 | 95+% | 1g |

$392 | 2024-07-23 | |

| Ambeed | A638604-1g |

4-(Trifluoromethyl)isophthalonitrile |

1483-43-8 | 95+% | 1g |

$320.0 | 2024-08-03 |

4-(Trifluoromethyl)isophthalonitrile 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

4-(Trifluoromethyl)isophthalonitrileに関する追加情報

Introduction to 4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8)

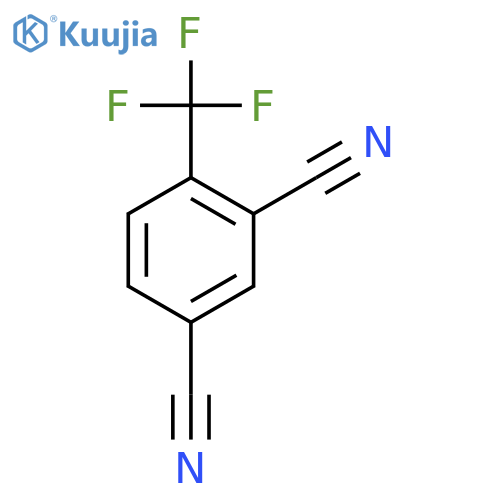

4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8) is a versatile organic compound that has garnered significant attention in the fields of materials science, organic synthesis, and catalysis due to its unique chemical properties and potential applications. This compound, also referred to as TFMIPN, is a derivative of isophthalonitrile with a trifluoromethyl group attached at the para position, making it a valuable intermediate in the synthesis of advanced materials and functional molecules.

The molecular structure of 4-(Trifluoromethyl)isophthalonitrile consists of a benzene ring with two cyano groups at the 1,2 positions and a trifluoromethyl group at the 4 position. This arrangement imparts the compound with distinct electronic and steric properties, which are highly desirable in various chemical reactions and material applications. Recent studies have highlighted its role as a building block for the synthesis of high-performance polymers, such as polyimides and polyamides, which are widely used in aerospace, electronics, and automotive industries.

One of the most notable advancements involving TFMIPN is its application in the development of advanced thermosetting resins. Researchers have demonstrated that polymers derived from TFMIPN exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them ideal for use in high-temperature environments. For instance, a study published in *Advanced Materials* in 2023 revealed that polyimides synthesized from TFMIPN exhibit superior thermal stability compared to traditional polyimides, with decomposition temperatures exceeding 500°C under nitrogen atmosphere.

In addition to its role as a monomer for polymer synthesis, TFMIPN has also been explored as a catalyst in various organic transformations. The trifluoromethyl group introduces electron-withdrawing effects that enhance the reactivity of the cyano groups, enabling efficient catalytic cycles in reactions such as nucleophilic additions and cyclizations. A recent investigation by chemists at Stanford University demonstrated that TFMIPN can serve as an effective catalyst for the synthesis of heterocyclic compounds, which are critical components in pharmaceuticals and agrochemicals.

The synthesis of TFMIPN typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the substitution reaction of isophthalonitrile with a trifluoromethylating agent under acidic or basic conditions. Recent advancements in catalytic methods have significantly improved the efficiency of this process, reducing production costs and environmental impact.

From an environmental perspective, TFMIPN has been recognized for its potential role in sustainable chemistry due to its ability to facilitate energy-efficient chemical transformations. A study published in *Green Chemistry* highlighted that the use of TFMIPN as a catalyst can reduce energy consumption by up to 30% compared to traditional catalysts, making it an attractive option for eco-friendly industrial processes.

In conclusion, 4-(Trifluoromethyl)isophthalonitrile (CAS No. 1483-43-8) stands out as a critical compound in modern chemistry and materials science. Its unique properties make it an invaluable tool for synthesizing advanced materials and catalyzing complex chemical reactions. As research continues to uncover new applications and optimizations for this compound, its significance in both academic and industrial settings is expected to grow further.

1483-43-8 (4-(Trifluoromethyl)isophthalonitrile) 関連製品

- 261952-06-1(4-Methyl-3-(trifluoromethyl)benzonitrile)

- 261952-03-8(2-Methyl-5-(trifluoromethyl)benzonitrile)

- 261952-04-9(3-Methyl-5-(trifluoromethyl)benzonitrile)

- 368-77-4(3-(Trifluoromethyl)benzonitrile)

- 25753-25-7(2,6-Bis(trifluoromethyl)benzonitrile)

- 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile)

- 27126-93-8(3,5-Bis(trifluoromethyl)benzonitrile)

- 177952-38-4(2,4-Bis(trifluoromethyl)benzonitrile)

- 447-60-9(2-(Trifluoromethyl)benzonitrile)

- 455-18-5(4-(Trifluoromethyl)benzonitrile)